molecular formula C10H17NO B8302142 1-(1-Hydroxy-1-methyl-ethyl)-cyclohexanecarbonitrile

1-(1-Hydroxy-1-methyl-ethyl)-cyclohexanecarbonitrile

Cat. No.: B8302142
M. Wt: 167.25 g/mol
InChI Key: JGTYDEQLEFPWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Hydroxy-1-methyl-ethyl)-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2-hydroxypropan-2-yl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H17NO/c1-9(2,12)10(8-11)6-4-3-5-7-10/h12H,3-7H2,1-2H3

InChI Key

JGTYDEQLEFPWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (4.2 mL) in THF (30 mL) at 0° C. was added n-BuLi in hexanes (1.6 M, 19 mL). After stirring for 30 min., the reaction mixture was cooled to −78° C. and cyclohexanecarbonitrile (1.09 g, 10 mmol) in THF (10 mL) was added drop wise. After 2 h, acetone (1.16 g, 20 mmol) was added. The reaction mixture was stirred from −78° C. to rt overnight, diluted with Et2O (100 mL), washed with 1N HCl, H2O, brine and dried over anhydrous sodium sulfate. Purification by flash chromatography (1:1, hexanes-Et2O) gave 1-(1-hydroxy-1-methyl-ethyl)-cyclohexanecarbonitrile (1.27 g, 76%) as a colorless oil. 1H NMR (CDCl3, 300 MHz) δ (ppm) 0.86–1.91 (8H, m), 1.35 (6H, s), 2.01 (2H, d, J=12.8 Hz), 3.65 (1H, t, J=6.4 Hz). Mass Spec [M+H]+=168.1.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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